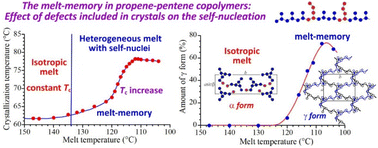Melt memory in propene–pentene isotactic copolymers: the case of defects hosted in the crystals†
Polymer Chemistry Pub Date: 2023-11-21 DOI: 10.1039/D3PY01086D
Abstract
The memory of the crystalline state in the melt of propene–pentene isotactic copolymers (iPPC5) has been analyzed. Samples with pentene concentrations varying from 0.5 to 12.4 mol% have been prepared with a highly stereoselective metallocene catalyst. Pentene comonomeric units are largely included in the crystals of the polymorphic forms of isotactic polypropylene (iPP) and the relative amount of included comonomer increases with increasing pentene concentration, inducing crystallization of the trigonal δ form of iPP when the pentene content exceeds about 9–10 mol%. Self-nucleation experiments have demonstrated that high concentrations of pentene units produce a remarkable melt-memory that persists up to temperatures much higher than the melting temperature. The width of Domain II, where self-nucleation occurs, and the difference between the temperature of the beginning of the homogeneous melt, where the melt-memory is erased, and the melting temperature increase with increasing pentene concentration. These data indicate that a remarkable melt-memory of iPP crystals exists not only for the known cases of copolymers of iPP with noncrystallizable comonomers but also when comonomers are largely included in the crystals. Crystallization from a heterogeneous melt containing self-nuclei favors crystallization of the γ form, whereas crystallization from a homogeneous melt favors crystallization of the α form. For a high pentene concentration of 12.4 mol%, the trigonal δ form crystallizes from the homogeneous melt, whereas a small amount of the α form crystallizes from the heterogeneous melt when self-nucleation occurs and no trace of the γ form is observed.


Recommended Literature
- [1] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [2] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†
- [3] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [4] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [5] Close packings of identical proteins in small spherical capsids and similar proteinaceous shells†
- [6] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
- [7] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [8] Tracking mitochondrial viscosity in living systems based on a two-photon and near red probe†
- [9] Atomically flat semiconductor nanoplatelets for light-emitting applications
- [10] Abstraction and addition kinetics of C2H radicals with CH4, C2H6, C3H8, C2H4, and C3H6: CVT/SCT/ISPE and hybrid meta-DFT methods†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 129212-21-1
-
CAS no.: 183506-66-3









